3-(4-methoxyphenoxy)-8-methyl-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate
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Overview
Description
3-(4-methoxyphenoxy)-8-methyl-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate is a complex organic compound that features a chromenone core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenoxy)-8-methyl-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate typically involves multiple steps. One common approach is to start with the chromenone core and introduce the methoxyphenoxy and tert-butoxycarbonyl groups through a series of reactions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenoxy)-8-methyl-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
3-(4-methoxyphenoxy)-8-methyl-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its functional groups make it a useful probe for investigating biochemical processes.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenoxy)-8-methyl-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylic acid
- tert-Butyl 3-bromopropylcarbamate
- (2-tert-Butyl-4-methoxyphenoxy)acetic acid
Uniqueness
Compared to similar compounds, 3-(4-methoxyphenoxy)-8-methyl-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate stands out due to its unique combination of functional groups and structural features. This uniqueness allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
Molecular Formula |
C24H25NO8 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[3-(4-methoxyphenoxy)-8-methyl-4-oxochromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C24H25NO8/c1-14-18(32-20(26)12-25-23(28)33-24(2,3)4)11-10-17-21(27)19(13-30-22(14)17)31-16-8-6-15(29-5)7-9-16/h6-11,13H,12H2,1-5H3,(H,25,28) |
InChI Key |
WCVDLEQDKICVOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=C(C=C3)OC)OC(=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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